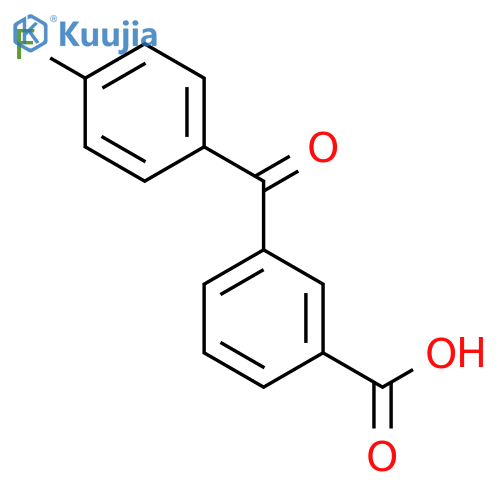Cas no 159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid)

159782-00-0 structure
商品名:3-(4-Fluorobenzoyl)benzoic acid
CAS番号:159782-00-0
MF:C14H9FO3
メガワット:244.217867612839
MDL:MFCD19325034
CID:1028823
PubChem ID:22917124
3-(4-Fluorobenzoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Fluorobenzoyl)benzoic acid
- Benzoic acid, 3-(4-fluorobenzoyl)-
- SCHEMBL2512416
- 159782-00-0
- DB-347557
- 3-(4-Fluorobenzoyl)benzoicacid
- DTXSID20628902
- AM807656
-
- MDL: MFCD19325034
- インチ: InChI=1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)
- InChIKey: ZNQSGQLFBJOJPZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 244.05357231g/mol
- どういたいしつりょう: 244.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 54.4Ų
3-(4-Fluorobenzoyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2025-02-25 | |
| eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2025-02-25 | |
| eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2025-03-01 | |
| eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2024-05-24 | |
| Crysdot LLC | CD12136962-1g |
3-(4-Fluorobenzoyl)benzoic acid |
159782-00-0 | 95+% | 1g |
$535 | 2024-07-23 | |
| eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2025-03-01 | |
| Alichem | A019094155-1g |
3-(4-Fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
436.00 USD | 2021-06-17 | |
| eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2024-05-24 |
3-(4-Fluorobenzoyl)benzoic acid 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid) 関連製品
- 7649-92-5(2-(4-Fluorobenzoyl)benzoic acid)
- 1645-24-5(4-(4-Fluorobenzoyl)isophthalic Acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
